molecular formula C8H13N3O B2888677 3-cyclobutyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2198090-97-8

3-cyclobutyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2888677
CAS No.: 2198090-97-8
M. Wt: 167.212
InChI Key: IFSDBLZXFNBUGS-UHFFFAOYSA-N
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Description

3-cyclobutyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms

Scientific Research Applications

3-cyclobutyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives can vary depending on their specific structure. Some derivatives have been found to exhibit cytotoxic effects, which could pose safety concerns .

Future Directions

The future research directions for 1,2,4-triazole derivatives could involve the development of new synthetic methods, the exploration of their biological activities, and their potential applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which then undergoes cyclization to yield the desired triazole compound . The reaction conditions often require the use of a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-cyclobutyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines and thiols under appropriate solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclobutyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to the presence of the cyclobutyl and dimethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-cyclobutyl-2,4-dimethyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-10-7(6-4-3-5-6)9-11(2)8(10)12/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSDBLZXFNBUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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